N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide
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Overview
Description
N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C19H15FN4O5S and its molecular weight is 430.41. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Research indicates that fluorobenzamides containing thiazole and thiazolidine exhibit promising antimicrobial properties. Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom at the 4th position of the benzoyl group, which showed significant antimicrobial activity against a variety of bacteria and fungi. The presence of a fluorine atom was essential for enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013).
Anticancer Research
Several studies focus on the synthesis and evaluation of compounds for anticancer activity. For instance, Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their anticancer activity, revealing significant efficacy against various cancer cell lines (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018). This underscores the therapeutic potential of benzothiazole derivatives, which are structurally related to the compound .
Neuropharmacological Potential
The benzodiazepine receptor agonist properties of certain derivatives indicate potential applications in neuropharmacology. Faizi et al. (2017) designed and synthesized 4-thiazolidinone derivatives as benzodiazepine receptor agonists, showing considerable anticonvulsant activity without impairing learning and memory, suggesting their usefulness in treating neurological disorders (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
Material Science Applications
In the realm of material science, Sava et al. (2003) synthesized new aromatic polyamides with pendent acetoxybenzamide groups, demonstrating good thermal stability and solubility, suggesting applications in the production of thin, flexible films with potential electronic or protective applications (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakuła, 2003).
Mechanism of Action
Target of Action
Similar compounds have shown inhibition ofVEGFR1 , which plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones .
Mode of Action
It’s worth noting that similar compounds have been found to inhibitVEGFR1 , which could potentially lead to the inhibition of angiogenesis, thereby preventing the growth and spread of cancer cells .
Biochemical Pathways
Given the potential inhibition ofVEGFR1 , it’s likely that the compound affects pathways related to angiogenesis . This could include the VEGF signaling pathway, which is crucial for the regulation of angiogenesis .
Result of Action
Similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound could potentially have similar effects, leading to the death of cancer cells .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O5S/c20-12-3-1-11(2-4-12)18(26)21-8-17-23-24-19(29-17)30-9-16(25)22-13-5-6-14-15(7-13)28-10-27-14/h1-7H,8-10H2,(H,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNRAVUNEJWLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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